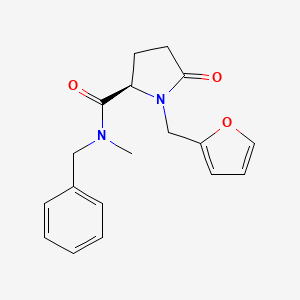
(2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains several functional groups including a benzyl group, a furylmethyl group, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, 3-(2-furyl)acrylic acids and their derivatives can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts . Another method involves amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of 5 mol% boric acid .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule.
Chemical Reactions Analysis
The [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied in gas phase, ethanol, and acetonitrile within the Molecular Electron Density Theory (MEDT) framework . These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the refractive index, boiling point, melting point, and density can be measured . These properties can provide valuable information about the compound’s behavior under different conditions.
Aplicaciones Científicas De Investigación
Stereochemistry and Pharmacological Profile Improvement
The study of stereochemistry in pharmacological agents is crucial for understanding their biological activity. For example, the stereochemistry of phenylpiracetam and its methyl derivative has shown that the configuration of stereocenters in molecules significantly influences their biological properties, such as facilitating memory processes and attenuating cognitive function impairment. This indicates that the detailed stereochemical analysis of compounds like "(2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide" could be pivotal in enhancing their pharmacological profile (Veinberg et al., 2015).
Supramolecular Chemistry and Nanotechnology
Compounds with specific and complex structures play a significant role in supramolecular chemistry, influencing the development of materials for nanotechnology and biomedical applications. For instance, benzene-1,3,5-tricarboxamides (BTAs) have been utilized in various scientific disciplines due to their ability to self-assemble into nanometer-sized structures stabilized by H-bonding. This suggests potential applications of complex molecules in creating new materials with unique properties for use in nanotechnology and polymer processing (Cantekin et al., 2012).
Antimicrobial and Anticancer Research
The exploration of bioactive compounds for antimicrobial and anticancer applications is a significant area of scientific research. Compounds such as p-Cymene, found in various plant species, have shown a range of biological activities including antimicrobial effects. This underlines the potential of structurally complex molecules in contributing to the development of new substances for treating communicable diseases and possibly cancer, highlighting a pathway for investigating similar compounds (Marchese et al., 2017).
Plant Defense Mechanisms
Understanding the role of specific compounds in plant defense against pathogens is crucial for agricultural science and food security. The metabolism of proline and pyrroline-5-carboxylate in plants, for example, is tightly regulated and plays a significant role in resistance against pathogens. Investigating compounds with similar functionalities could provide insights into developing more resilient crop varieties (Qamar et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-N-benzyl-1-(furan-2-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-19(12-14-6-3-2-4-7-14)18(22)16-9-10-17(21)20(16)13-15-8-5-11-23-15/h2-8,11,16H,9-10,12-13H2,1H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCOLOZTFYCQJN-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCC(=O)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)[C@H]2CCC(=O)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


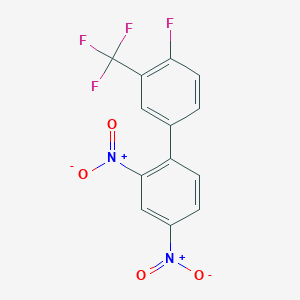
![3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979047.png)

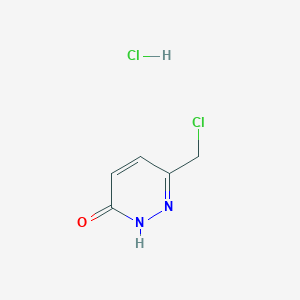
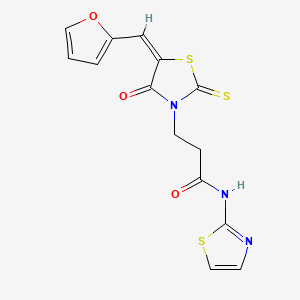
![4-Oxospiro[3H-chromene-2,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2979054.png)
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2979056.png)
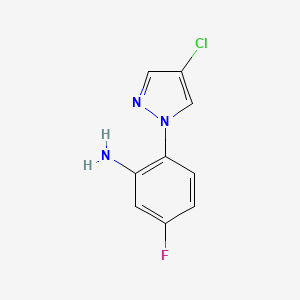
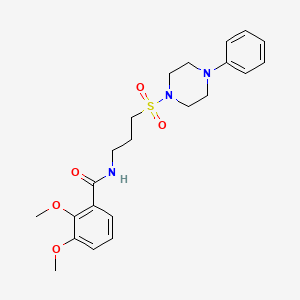
![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2979060.png)
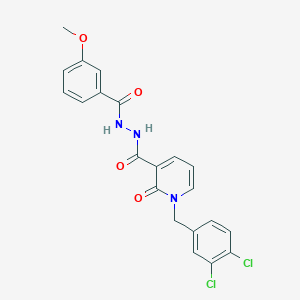
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2979064.png)